5-Methylhexa-1,4-dien-3-one 5-Methylhexa-1,4-dien-3-one
Brand Name: Vulcanchem
CAS No.: 13058-38-3
VCID: VC21284590
InChI: InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4-5H,1H2,2-3H3
SMILES: CC(=CC(=O)C=C)C
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

5-Methylhexa-1,4-dien-3-one

CAS No.: 13058-38-3

Cat. No.: VC21284590

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

5-Methylhexa-1,4-dien-3-one - 13058-38-3

Specification

CAS No. 13058-38-3
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name 5-methylhexa-1,4-dien-3-one
Standard InChI InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4-5H,1H2,2-3H3
Standard InChI Key DNSNCSDSZVRBSO-UHFFFAOYSA-N
SMILES CC(=CC(=O)C=C)C
Canonical SMILES CC(=CC(=O)C=C)C

Introduction

Identifier TypeValue
CAS Registry Number13058-38-3
PubChem CID12262379
Molecular FormulaC₇H₁₀O
IUPAC Name5-methylhexa-1,4-dien-3-one
InChIKeyDNSNCSDSZVRBSO-UHFFFAOYSA-N
DSSTox Substance IDDTXSID70482950
Nikkaji NumberJ1.014.262H
HS Code2914190090

The compound is also known by several synonyms including 1,4-Hexadien-3-one, 5-methyl-; 2,2-Dimethyl-divinyl-keton; and 5-Methyl-1,4-hexadien-3-one . These alternative names may appear in older literature or specialized chemical catalogs, highlighting the importance of comprehensive database searches when researching this compound.

Structural Features

The structure of 5-Methylhexa-1,4-dien-3-one features a carbonyl group flanked by two carbon-carbon double bonds, creating a conjugated system that influences its chemical reactivity. The presence of the methyl branch at position 5 introduces asymmetry to the molecule, which affects its three-dimensional conformation and reactivity patterns .

The molecular structure can be represented by the SMILES notation CC(=CC(=O)C=C)C, which encodes the connectivity and bond arrangement of the atoms in the molecule . The conjugated nature of the double bonds with the carbonyl group creates an extended π-electron system that contributes to the compound's chemical behavior and spectroscopic properties.

Physicochemical Properties

5-Methylhexa-1,4-dien-3-one possesses distinct physicochemical properties that determine its behavior in chemical reactions, environmental fate, and potential applications. These properties have been experimentally determined and computationally predicted to provide a comprehensive understanding of this compound's characteristics .

Physical Properties

The physical properties of 5-Methylhexa-1,4-dien-3-one reflect its molecular structure and intermolecular forces. As a small organic molecule with moderate polarity due to its carbonyl group, it exhibits properties typical of enones within its molecular weight range. The compound exists as a liquid at standard temperature and pressure, with specific physical parameters that determine its handling and storage requirements .

Table 2. Physical Properties of 5-Methylhexa-1,4-dien-3-one

PropertyValueReference
Physical StateLiquid
Molecular Weight110.154 g/mol
Density0.8±0.1 g/cm³
Boiling Point151.6±9.0 °C at 760 mmHg
Flash Point42.5±13.7 °C
Vapor Pressure3.6±0.3 mmHg at 25°C
Index of Refraction1.439
Exact Mass110.073166

These physical properties indicate that 5-Methylhexa-1,4-dien-3-one is a volatile liquid with moderate boiling point, which influences its handling in laboratory settings and potential industrial applications. The relatively low flash point suggests caution is required when handling the compound at elevated temperatures .

Chemical Properties and Reactivity

The chemical properties of 5-Methylhexa-1,4-dien-3-one are largely determined by its functional groups, particularly the conjugated enone system. This structural feature makes the compound electrophilic at the β-carbon position, facilitating reactions with nucleophiles through conjugate addition. Additionally, the carbonyl group can undergo typical ketone reactions such as reduction, nucleophilic addition, and condensations .

Table 3. Chemical Properties of 5-Methylhexa-1,4-dien-3-one

PropertyValueReference
LogP1.68
Polar Surface Area (PSA)17.07 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Rotatable Bonds2

The moderately lipophilic nature of the compound (LogP = 1.68) suggests it can penetrate cellular membranes, which may be relevant for its potential biological applications. The conjugated system also makes 5-Methylhexa-1,4-dien-3-one a suitable dienophile for Diels-Alder reactions, enabling its use as a building block in the synthesis of more complex molecules .

Synthesis Methods

The synthesis of 5-Methylhexa-1,4-dien-3-one can be accomplished through several routes, with variations depending on the desired scale and available starting materials. The literature describes various approaches to synthesizing this compound and its derivatives, providing flexibility for researchers interested in obtaining this molecule .

Aldol Condensation Approach

One of the most straightforward methods for synthesizing 5-Methylhexa-1,4-dien-3-one involves an aldol condensation reaction between mesityl oxide and appropriate aldehydes. This approach has been documented in the literature for synthesizing various analogs and derivatives . The general procedure involves the reaction of mesityl oxide with an aldehyde under basic conditions, followed by dehydration to form the conjugated enone system.

For example, a related analog described in the literature is synthesized through the following procedure: A solution of sodium hydroxide in water is added to a solution of mesityl oxide in ethanol. After stirring at room temperature, an appropriate aldehyde is added to the mixture, which is then further stirred for a specified period. The mixture is extracted with diethyl ether, and the organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to obtain the desired compound .

Alternative Synthetic Routes

Alternative synthetic pathways to 5-Methylhexa-1,4-dien-3-one and its analogs include:

  • Metal-catalyzed coupling reactions involving vinyl or allyl halides with appropriate carbonyl compounds

  • Oxidation of corresponding alcohols (5-methylhexa-1,4-dien-3-ol)

  • Wittig reactions using appropriate phosphorus ylides and carbonyl compounds

  • Sigmatropic rearrangements of suitable precursors, as demonstrated in the literature for related compounds

One specific example from the literature involves a one-step synthesis of a related dienyl alcohol through deprotonation with butyllithium, alkylation with paraformaldehyde, and metal-counterion exchange to promote an oxy-anion-accelerated -sigmatropic shift . While this example produces an alcohol rather than a ketone, the approach demonstrates the versatility of synthetic pathways to access these types of conjugated systems.

Synthesis of Derivatives

The synthesis of derivatives of 5-Methylhexa-1,4-dien-3-one has been reported in various studies, particularly for compounds with potential biological activity. One notable example is the synthesis of (E)-1-(4-Methoxyphenyl)-5-methylhexa-1,4-dien-3-one (A4), which has been investigated for its neuroprotective properties .

The synthesis of this derivative follows a procedure similar to the aldol condensation approach: A solution of sodium hydroxide in water is added to mesityl oxide in ethanol. After stirring at room temperature, p-anisaldehyde is added, and the mixture is stirred for a specified period. The mixture is then extracted with diethyl ether, dried, filtered, and concentrated. The residue is purified by column chromatography to obtain the desired compound .

Another derivative, (E)-1-(Dimethylamino)-5-methylhexa-1,4-dien-3-one, has been synthesized according to a general procedure described in the literature, yielding a yellow oil product . These examples demonstrate the versatility of synthetic approaches to creating valuable derivatives of the parent compound.

Applications and Research Findings

Research into 5-Methylhexa-1,4-dien-3-one and its derivatives has revealed several potential applications, particularly in the field of medicinal chemistry and organic synthesis. The compound's reactivity and structural features make it valuable as both a synthetic intermediate and a scaffold for bioactive molecules .

Synthetic Applications

As a conjugated enone, 5-Methylhexa-1,4-dien-3-one serves as a versatile building block in organic synthesis. Its participation in Diels-Alder reactions, conjugate additions, and other transformations enables the construction of more complex molecular architectures. The compound's reactivity profile makes it particularly useful in the synthesis of natural products and pharmaceutical intermediates .

One specific application documented in the literature is the use of related dienyl compounds in Diels-Alder reactions with thioester dienophiles to produce bicyclic lactones. These products have potential applications in the synthesis of complex natural products, including eunicellane (cladiellane) diterpenes . While this example uses a related alcohol rather than 5-Methylhexa-1,4-dien-3-one itself, it illustrates the synthetic utility of this class of compounds.

SupplierProduct ReferencePurityStatus
CymitQuimica3D-NAA05838Min. 95%Discontinued product
Other suppliersIN-DA000UO1Not specifiedMay be available by request

Future Research Directions

The current state of research on 5-Methylhexa-1,4-dien-3-one suggests several promising directions for future investigation. Based on the available literature, there are opportunities to expand our understanding of this compound and its derivatives in multiple domains .

Expanding Synthetic Applications

Future research could explore additional synthetic methodologies for preparing 5-Methylhexa-1,4-dien-3-one and its derivatives with improved efficiency, stereoselectivity, and environmental impact. Green chemistry approaches, such as catalytic methods that reduce waste and energy consumption, would be particularly valuable. Additionally, the development of asymmetric synthetic routes could enable access to enantiomerically pure versions of the compound and its derivatives, which may exhibit enhanced biological activity .

The reactivity of 5-Methylhexa-1,4-dien-3-one in various transformation pathways, including photochemical reactions, radical processes, and multicomponent reactions, remains to be fully explored. Investigation of these areas could reveal new synthetic applications and routes to complex molecular structures .

Further Biological Evaluation

The promising biological activity observed with derivatives like (E)-1-(4-Methoxyphenyl)-5-methylhexa-1,4-dien-3-one (A4) suggests that systematic studies of structure-activity relationships (SAR) would be valuable. Future research could focus on synthesizing and testing a broader range of derivatives to identify optimal substituents for enhancing neuroprotective activity and other biological effects .

More detailed mechanistic studies of how these compounds activate chaperone-mediated autophagy and protect neuronal cells could provide insights into potential therapeutic applications. Investigation of the effects of these compounds in animal models of neurodegenerative diseases would be a logical next step in evaluating their therapeutic potential .

Additionally, exploration of other biological activities beyond neuroprotection, such as anti-inflammatory, antioxidant, or anticancer properties, could reveal new applications for 5-Methylhexa-1,4-dien-3-one derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator